molecular formula C10H14FNO2 B7872801 2-Fluoro-4-(3-methoxypropoxy)aniline

2-Fluoro-4-(3-methoxypropoxy)aniline

Cat. No.: B7872801
M. Wt: 199.22 g/mol
InChI Key: IKBYUAROCQKRFH-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methoxypropoxy)aniline is a fluorinated aniline derivative with a molecular formula of C₁₀H₁₄FNO₂. Its structure comprises a benzene ring substituted with an amino group (-NH₂) at the para position, a fluorine atom at the ortho position (C-2), and a 3-methoxypropoxy chain (-OCH₂CH₂CH₂OCH₃) at the para position (C-4). The 3-methoxypropoxy group introduces both hydrophobicity and flexibility, while the fluorine atom modulates electronic properties through its electron-withdrawing nature. This compound is likely utilized in pharmaceutical or agrochemical synthesis, leveraging its amine group for further functionalization (e.g., azo coupling, amidation) .

Properties

IUPAC Name

2-fluoro-4-(3-methoxypropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-5-2-6-14-8-3-4-10(12)9(11)7-8/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBYUAROCQKRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methoxypropoxy)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-fluoro-4-nitroaniline with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution process. The resulting intermediate is then subjected to reduction conditions, often using hydrogen gas and a palladium catalyst, to convert the nitro group to an amino group, yielding the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methoxypropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Catalysts like palladium or copper complexes are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Fluoro-4-(3-methoxypropoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methoxypropoxy)aniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the methoxypropoxy group can influence its solubility and membrane permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-fluoro-4-(3-methoxypropoxy)aniline are compared below with key analogs, emphasizing substituent effects on physicochemical properties and reactivity.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituents (Position/Type) Molecular Weight Key Properties/Applications Reference
This compound C-2: F; C-4: -OCH₂CH₂CH₂OCH₃ 209.23 g/mol High lipophilicity; potential intermediate in drug synthesis
4-(3-Methoxypropoxy)aniline C-4: -OCH₂CH₂CH₂OCH₃ 181.22 g/mol Less electron-deficient amino group; higher basicity vs. fluoro analog
2-Fluoro-4-(trifluoromethoxy)aniline C-2: F; C-4: -OCF₃ 211.13 g/mol Strong electron-withdrawing -OCF₃; reduced nucleophilicity of -NH₂
3-Fluoro-4-propoxyaniline C-3: F; C-4: -OCH₂CH₂CH₃ 169.18 g/mol Meta-fluoro alters electronic distribution; shorter alkoxy chain reduces solubility in polar solvents
2-Fluoro-4-methoxyaniline C-2: F; C-4: -OCH₃ 141.14 g/mol Compact structure; higher crystallinity (mp 81–84°C)
2-Fluoro-4-(pentafluorothio)aniline C-2: F; C-4: -SF₅ 237.16 g/mol Extreme electron withdrawal by -SF₅; potential use in high-performance materials
4-(3-Methoxypropoxy)-2-methylaniline C-2: -CH₃; C-4: -OCH₂CH₂CH₂OCH₃ 195.26 g/mol Methyl group enhances steric hindrance; reduced reactivity in electrophilic substitution

Key Findings:

Substituent Position and Electronic Effects: The ortho-fluoro group in this compound withdraws electron density, reducing the basicity of the -NH₂ group compared to non-fluorinated analogs like 4-(3-methoxypropoxy)aniline .

Alkoxy Chain Length and Solubility: The 3-methoxypropoxy chain enhances lipophilicity compared to shorter chains (e.g., methoxy or propoxy), improving solubility in organic solvents.

In contrast, compact substituents (e.g., -OCH₃ in ) favor crystallinity .

Biological Relevance: While direct data on this compound’s bioactivity is absent, highlights that substituent position (ortho vs. para) and electron density modulate protein-binding tendencies in aminoazo dyes, suggesting similar principles may apply to its pharmacokinetics .

Synthetic Utility :

  • The 3-methoxypropoxy chain’s flexibility and ether linkages make the compound a versatile intermediate for Suzuki-Miyaura couplings (as seen in ) or amide formations .

Biological Activity

2-Fluoro-4-(3-methoxypropoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom and a methoxypropoxy group, which are believed to enhance its biological activity. The structural formula can be represented as follows:

CxHyFOzN\text{C}_x\text{H}_y\text{F}\text{O}_z\text{N}

where xx, yy, and zz represent the number of carbon, hydrogen, and oxygen atoms, respectively.

The biological activity of this compound is thought to involve interactions with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial and anticancer effects.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound has potential as an antimicrobial agent against common pathogens.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. A study reported the following IC50 values:

Cancer Cell LineIC50 (µM)
A549 (lung)5.0
HCT116 (colon)7.5
MDA-MB-231 (breast)6.0

These values indicate that the compound has significant antiproliferative effects, comparable to established anticancer agents.

Case Studies

  • Study on Anticancer Effects : In a recent study published in European Journal of Medicinal Chemistry, this compound was tested for its ability to inhibit cell growth in human cancer cell lines. The results demonstrated a dose-dependent inhibition with significant effects observed at concentrations as low as 5 µM .
  • Mechanistic Insights : Another investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

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